3-(4-Methylpiperazin-1-yl)propanenitrile

Description

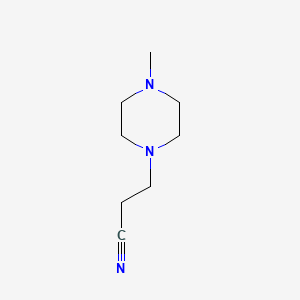

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZMOGFGIJQCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388862 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-92-3 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 4 Methylpiperazin 1 Yl Propanenitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, including amides, carboxylic acids, and primary amines.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The hydrolysis of nitriles to form carboxamides and then carboxylic acids is a well-established transformation that proceeds under both acidic and basic conditions. libretexts.org This reaction is a type of nucleophilic acyl substitution. researchgate.net

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. youtube.comyoutube.com In basic conditions, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, especially in a basic medium. youtube.comuni.lu

The hydrolysis of 3-(4-Methylpiperazin-1-yl)propanenitrile can be effectively achieved by heating the compound with either an aqueous acid or base. libretexts.orgbldpharm.com

Basic Hydrolysis : When refluxed with an aqueous solution of a base like sodium hydroxide, the nitrile is converted into the sodium salt of the carboxylic acid, with the liberation of ammonia gas. bldpharm.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org The reaction under basic conditions is as follows: NC-CH2-CH2-N(C4H8)N-CH3 + NaOH + H2O → NaOOC-CH2-CH2-N(C4H8)N-CH3 + NH3

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(4-methylpiperazin-1-yl)propan-1-amine. This transformation is valuable as it extends the carbon chain and introduces a new primary amine functionality. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.uk

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk A variety of catalysts can be employed, including Raney-Nickel, Raney-Cobalt, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). google.com The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can be optimized to achieve high yields and purity. google.com

Below is a table summarizing the results of various catalytic hydrogenation reactions for the reduction of this compound. google.com

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |

| Raney-Cobalt | Methanol | 40 | 10 | 2 | 88 | 85 |

| Raney-Cobalt | Methanol | 40 | 10 | 4 | 100 | 93.7 |

| Raney-Nickel | 7N NH3 in Methanol | 40 | 10 | 5 | 100 | 98.9 |

Modifications and Functionalization of the Piperazine (B1678402) Ring System

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. nih.gov In this compound, the piperazine ring contains a tertiary amine (N-methyl) and another tertiary amine linked to the propanenitrile side chain. While the existing tertiary amines are generally stable, modifications can be envisioned, particularly in derivatives where one of the nitrogen atoms is a secondary amine. For instance, if the methyl group were absent, the resulting secondary amine would be a prime site for various functionalization reactions, including:

N-Alkylation : The introduction of alkyl groups to the nitrogen atom of the piperazine ring can be achieved through reactions with alkyl halides or other alkylating agents. This modification can influence the steric and electronic properties of the molecule.

N-Acylation : The reaction of the piperazine nitrogen with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce a variety of substituents and is a common strategy in drug discovery.

N-Arylation : The piperazine nitrogen can also undergo arylation reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperazine derivatives.

These modifications allow for the fine-tuning of the molecule's properties for various applications. The N-methylpiperazine moiety, in particular, is a privileged structural motif in many centrally active drugs. nih.gov

Formation of Complex Molecular Hybrids and Conjugates

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule. researchgate.net this compound and its derivatives, such as the corresponding primary amine or carboxylic acid, are excellent building blocks for creating such hybrid molecules. The piperazine ring often serves as a versatile linker, connecting different bioactive moieties. mdpi.com

For example, the primary amine derivative, 3-(4-methylpiperazin-1-yl)propan-1-amine, can be coupled with carboxylic acids to form amides, or with aldehydes and ketones to form imines, which can then be reduced to secondary amines. Similarly, the carboxylic acid derivative, 3-(4-methylpiperazin-1-yl)propanoic acid, can be activated and reacted with amines to form amide bonds. These coupling strategies allow for the synthesis of a wide array of complex molecules with potentially enhanced or dual biological activities. nih.gov

Elucidation of Reaction Mechanisms in Key Transformations

Understanding the reaction mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nitrile Hydrolysis :

Acid-catalyzed hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. This increases the electrophilicity of the carbon atom, which is then attacked by water. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion. youtube.comlibretexts.org

Base-catalyzed hydrolysis : The mechanism begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org

Mechanism of Nitrile Reduction :

Catalytic Hydrogenation : The mechanism of catalytic hydrogenation of nitriles is complex and occurs on the surface of the metal catalyst. It is generally believed to involve the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further reduced to the primary amine. google.com

Reduction with Metal Hydrides (e.g., LiAlH4) : The reduction with lithium aluminum hydride involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during an aqueous workup to give the primary amine. chemguide.co.uk

Sophisticated Spectroscopic and Structural Characterization of 3 4 Methylpiperazin 1 Yl Propanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(4-Methylpiperazin-1-yl)propanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, piperazine (B1678402) ring, and propanenitrile chain protons.

General expected chemical shifts for the piperazine ring protons are in the range of δ 2.3–3.1 ppm. The spectrum would reveal the protons of the two methylene (B1212753) groups of the propanenitrile moiety as triplets, and the piperazine ring protons as multiplets. The terminal methyl group on the piperazine ring would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~2.2-2.3 | Singlet |

| Piperazine ring protons | ~2.3-2.7 | Multiplet |

| -N-CH₂-CH₂-CN | ~2.6-2.8 | Triplet |

| -N-CH₂-CH₂-CN | ~2.4-2.6 | Triplet |

Note: This table is based on general principles and data from related compounds, not on a direct experimental spectrum of this compound.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound is expected to show signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain.

A characteristic peak for the nitrile (C≡N) group is anticipated around δ 120 ppm. In a study on 1,4-diarylpiperazinones, the methylene carbons of the piperazine ring appeared at approximately δ 48-55 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | ~118-122 |

| -N-C H₂-CH₂-CN | ~52-55 |

| -N-CH₂-C H₂-CN | ~15-20 |

| Piperazine ring carbons | ~50-55 |

| N-CH₃ | ~45-48 |

Note: This table is based on general principles and data from related compounds, not on a direct experimental spectrum of this compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most characteristic absorption band would be that of the nitrile (C≡N) group.

The stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. For instance, the IR spectrum of a related compound, 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine, displays a prominent C≡N stretching vibration at 2252 cm⁻¹. mdpi.com Other expected absorptions would include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations. In a study of 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, aromatic C-H stretching was observed at 3058 cm⁻¹. chemscene.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (Alkyl) | 2950-2850 |

| C≡N (Nitrile) | 2260-2220 |

| C-N (Amine) | 1250-1020 |

Note: This table is based on established correlation tables and data from related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound (molecular weight: 153.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. nih.govnist.gov The protonated molecular ion ([M+H]⁺) would be expected at an m/z of approximately 154.13. One source indicates a calculated [M+H]⁺ of 180.137 for a related structure, highlighting the importance of experimental verification.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the C-C bond adjacent to the piperazine nitrogen (alpha-cleavage), a common fragmentation pathway for amines. nih.gov This would result in a stable fragment containing the piperazine ring. Loss of the cyanoethyl group or parts of it would also be expected.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

While X-ray crystallography is a powerful tool, a search of the current literature did not yield a published crystal structure for this compound itself. However, crystal structures of related piperazine salts, such as 1-methylpiperazinium 3,5-dinitrobenzoate (B1224709) and 1-methylpiperazinium 4-iodobenzoate, have been reported. These studies reveal how the piperazine ring participates in hydrogen bonding and other intermolecular interactions to form complex supramolecular structures. Should single crystals of sufficient quality be obtained for this compound, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for the verification of the elemental composition of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values serves as crucial evidence for the compound's purity and affirms its empirical and molecular formula.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₈H₁₅N₃. The calculated percentages provide a benchmark against which experimental results are measured.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 62.71 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 9.87 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 27.42 |

| Total | | | | 153.229 | 100.00 |

In research settings, the synthesized compounds are analyzed using specialized instruments such as a CHN elemental analyzer (e.g., Thermo Finnigan Flash EA 1112 or Carlo Erba 1106). researchgate.netlew.ro The output provides the experimental ("found") percentages of C, H, and N. For a sample to be considered pure, the experimental values must align closely with the calculated theoretical values, typically within a tolerance of ±0.4%. lew.ro

While specific experimental data for the parent compound is not always published, the literature on its derivatives extensively reports the use of elemental analysis for structural confirmation. These studies demonstrate the routine application and importance of this technique in validating the synthesis of more complex molecules built upon the this compound scaffold.

The following table presents data from various research findings on derivatives, showcasing the typical results obtained from elemental analysis.

Elemental Analysis Data for Selected Piperazine Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | %S | Source |

|---|---|---|---|---|---|---|---|

| 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | C₂₀H₁₅Cl₃N₂O₄ | Calcd. | 51.59 | 3.24 | 6.02 | - | acs.org |

| Found | 51.55 | 3.42 | 6.22 | - | acs.org | ||

| N'-[(E)-(4-Nitrophenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide | C₁₉H₂₀N₆O₅ | Calcd. | 55.34 | 4.89 | 20.38 | - | lew.ro |

| Found | 55.29 | 4.81 | 20.29 | - | lew.ro | ||

| 2-[4-(4-Fluorobenzyl)piperazin-1-yl]-4-nitro-1-(phenylsulfonyl)buta-1,3-diene | C₂₇H₂₇FN₄O₄S | Calcd. | 60.66 | 5.09 | 10.48 | 5.99 | researchgate.net |

| Found | 60.69 | 5.11 | 10.51 | 5.97 | researchgate.net | ||

| N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide | C₁₉H₁₉Cl₂N₅O₄ | Calcd. | 49.58 | 4.16 | 15.21 | - | lew.ro |

The consistent and close correlation between the calculated and found values across these varied derivatives underscores the reliability of elemental analysis in confirming the successful synthesis and compositional integrity of these complex chemical structures.

Computational and Theoretical Investigations into 3 4 Methylpiperazin 1 Yl Propanenitrile

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed characterization of the electronic structure of 3-(4-Methylpiperazin-1-yl)propanenitrile, which dictates its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related piperazine (B1678402) derivatives, the HOMO is often localized on the piperazine ring, indicating its electron-donating nature, while the LUMO may be distributed over other parts of the molecule, highlighting potential electron-accepting regions. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution across the molecule. scilit.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding, with other molecules or biological targets. scilit.commdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are invaluable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of that interaction over time.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. researchgate.net MD simulations track the movements of atoms over time, providing insights into the conformational changes of both the ligand and the receptor upon binding. researchgate.net These simulations can confirm the stability of key interactions observed in docking and reveal the role of solvent molecules in mediating the binding process. Such studies on related piperidine (B6355638) derivatives have elucidated their molecular interactions in a biological environment, including analyzing root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net

In Silico Prediction of Reactivity and Stability Profiles

Computational methods are increasingly used to predict the chemical reactivity and stability of new compounds, which is crucial for their development as potential drugs or materials. The piperazine ring and the propanenitrile group in this compound are both sites of potential chemical transformation.

The reactivity of piperazine derivatives can be assessed using DFT-based reactivity descriptors. These include global descriptors like chemical hardness, chemical potential, and the global electrophilicity index, which are calculated from the HOMO and LUMO energies. researchgate.net Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, a DFT natural population analysis on piperazine derivatives has been used to predict the ease of forming radical cations, which can be important for understanding metabolic pathways. mdpi.com

The chemical reactivity of piperazine-based synthons is a key factor in their widespread use in drug synthesis. mdpi.com Common reactions include N-alkylation, nucleophilic substitution, and reductions of attached functional groups. mdpi.com For this compound, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, while the piperazine ring can undergo further substitution. In silico models can help predict the likelihood and potential products of such reactions.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformational preferences. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and map the energy landscape that governs the transitions between them.

The piperazine ring typically exists in a chair conformation, but ring flipping and the orientation of the substituents can lead to multiple low-energy structures. The ethylnitrile side chain also has rotational freedom, further increasing the number of possible conformations. Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore this conformational space.

For example, studies on the complex molecule Imatinib, which contains a 4-methylpiperazine group, have shown that its conformation (extended versus folded) is crucial for its interaction with its target kinase. mdpi.com The relative energies of these conformations can be calculated using quantum mechanical methods, providing insight into which shapes the molecule is most likely to adopt in different environments. mdpi.com This information is vital for understanding how this compound might present itself to a binding partner or how it might pack in a solid-state material.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

In the context of piperazine derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-proliferative and antihistamine effects. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor | Type | Description | Reference |

| MATS7c | 2D Autocorrelation | Moran autocorrelation of lag 7, weighted by atomic charges | nih.gov |

| MATS3e | 2D Autocorrelation | Moran autocorrelation of lag 3, weighted by atomic Sanderson electronegativities | nih.gov |

| maxwHBa | Constitutional | Maximum partial charge for a H-bond acceptor | nih.gov |

| WPSA-3 | Topological | Weighted PPSA (Polar Surface Area) | nih.gov |

Once a set of relevant descriptors is identified, a statistical method, such as multiple linear regression, is used to build the QSAR model. nih.gov The predictive power of the model is then evaluated using a test set of compounds that were not used in the model's creation.

Table 2: Statistical Parameters for a QSAR Model of Piperazine Derivatives' Anti-proliferative Activity

| Parameter | Value | Description | Reference |

| R² | 0.8483 | Coefficient of determination for the training set | nih.gov |

| R²adj | 0.8078 | Adjusted R² for the training set | nih.gov |

| Q²cv | 0.7122 | Cross-validated R² for the training set | nih.gov |

| R²test | 0.6682 | R² for the external test set | nih.gov |

While a specific QSAR model for this compound has not been reported, the existing models for related piperazine derivatives demonstrate the utility of this approach. By including this compound in future QSAR studies, its potential biological activities could be predicted, guiding further experimental investigation.

Role As a Synthetic Building Block in Medicinal Chemistry and Drug Discovery

Scaffold for Novel Pharmacologically Active Compounds

3-(4-Methylpiperazin-1-yl)propanenitrile serves as a foundational scaffold for the construction of novel compounds with a wide range of biological activities. The piperazine (B1678402) ring, a common feature in many approved drugs, can be further functionalized to interact with specific biological targets. For instance, the basic nitrogen of the piperazine can form salts to improve aqueous solubility, a desirable characteristic for drug candidates.

Research has demonstrated that derivatives of this compound show potential in various therapeutic areas. For example, its structural analogs have been investigated for their efficacy in inhibiting bromodomain-containing protein 4 (BRD4), a target for inflammatory conditions. nih.gov In murine models, these related compounds have exhibited anti-inflammatory effects. nih.gov

The nitrile group can be chemically modified through reactions such as reduction to a primary amine or hydrolysis to a carboxylic acid, opening avenues to a broader range of derivatives. These transformations allow for the introduction of different functional groups, which can fine-tune the pharmacological profile of the resulting compounds.

Precursor in the Synthesis of Targeted Therapeutic Agents

The structure of this compound makes it an ideal precursor for the synthesis of targeted therapeutic agents, particularly in the realm of oncology. The piperazine moiety is a well-known pharmacophore in many kinase inhibitors. nih.gov Kinases are a class of enzymes that are often dysregulated in cancer, making them a prime target for drug development.

While direct synthesis of major drugs from this specific nitrile is not extensively documented in mainstream literature, its structural components are present in numerous kinase inhibitors. For example, the 4-methylpiperazine group is a key feature of the highly successful anticancer drug Imatinib. Although the synthesis of Imatinib itself follows a different pathway, the structural similarity highlights the importance of this moiety for kinase inhibition. google.comnih.govresearchgate.netnih.gov The nitrile functionality of this compound can be envisioned as a synthon for introducing other key functionalities required for binding to the kinase active site. The modular nature of its synthesis allows for its incorporation into larger, more complex molecules designed to interact with specific molecular targets. nih.gov

Design and Synthesis of Piperazine-Containing Drug Candidates

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. mdpi.comed.ac.ukresearchgate.netnih.govgoogle.comnih.govmdpi.com this compound provides a readily available starting material for the design and synthesis of new piperazine-containing drug candidates.

The synthesis of various arylpiperazine derivatives, which have shown a broad spectrum of pharmacological activities, often involves the reaction of a piperazine derivative with an appropriate electrophile. nih.govmdpi.comijpsr.com The propanenitrile arm of this compound can be strategically modified to connect to other molecular fragments, enabling the construction of a library of compounds for screening against various biological targets. For example, derivatives of 1-aryl-4-arylmethylpiperazine have been investigated as potential inhibitors of the Zika virus. mdpi.com

The table below showcases examples of piperazine-containing drug candidates and the general synthetic strategies that can be adapted using precursors like this compound.

| Drug/Candidate Class | General Synthetic Approach Utilizing a Piperazine Precursor | Therapeutic Target/Indication |

| Antipsychotics (e.g., Clozapine) | Nucleophilic substitution of a heterocyclic core with a piperazine derivative. ed.ac.uknih.gov | Dopamine (B1211576) and Serotonin (B10506) Receptors |

| Antiviral Agents | Coupling of a piperazine moiety with a core viral protein inhibitor structure. mdpi.comresearchgate.net | Viral entry or replication |

| Kinase Inhibitors (e.g., Imatinib analogues) | Amide bond formation between a piperazine-containing fragment and a targeted kinase-binding scaffold. google.comnih.gov | Tyrosine Kinases (e.g., Bcr-Abl) |

Applications in Chemical Biology Research

Beyond its direct role in drug synthesis, this compound and its derivatives have potential applications in chemical biology research. Chemical probes are essential tools for studying biological processes and identifying new drug targets. The structural features of this compound make it a candidate for the development of such probes.

While specific examples of this compound being used as a chemical probe are not widely reported, its derivatives could be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels. These modified molecules could then be used to visualize the localization of their biological targets within cells or to isolate and identify binding partners. For instance, the development of radiolabeled piperazine derivatives as PET ligands for imaging sigma-2 receptors in tumors highlights the potential of this chemical class in creating diagnostic tools. nih.gov

The versatility of the nitrile group allows for its conversion into various functionalities suitable for bioconjugation, further enhancing its potential utility in the development of chemical biology tools to explore complex biological systems.

Pharmacological and Biochemical Investigations of 3 4 Methylpiperazin 1 Yl Propanenitrile Derivatives

Receptor Binding and Modulation Studies

The piperazine (B1678402) moiety is a crucial pharmacophore found in numerous drugs, and its incorporation into the 3-(4-methylpiperazin-1-yl)propanenitrile structure is central to the receptor binding activities of its derivatives. ijrrjournal.com

Neurotransmitter Receptor Interactions Influenced by the Piperazine Moiety

The piperazine ring is a common structural feature in compounds targeting central nervous system (CNS) receptors. nih.gov Its ability to be substituted at the N4 position allows for the fine-tuning of pharmacological activity at various neurotransmitter receptors. ijrrjournal.com Trivial changes to the substitution pattern on the piperazine nucleus can lead to significant differences in the pharmacological profiles of the resulting compounds. ijrrjournal.com

Derivatives have shown significant affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of psychiatric and neurological disorders. For instance, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were developed as potential antidepressants with a dual mechanism of action. nih.gov These compounds demonstrated high nanomolar affinity for both the 5-HT1A serotonin receptors and the serotonin transporter (SERT). nih.gov Similarly, other piperazine derivatives have been shown to bind effectively to dopamine D2 and D3 receptors. nih.gov The N-arylpiperazine component, in particular, is recognized for its importance in conferring serotonergic and dopaminergic activity. nih.gov

Beyond serotonin and dopamine receptors, piperazine derivatives have been investigated for their activity at histamine (B1213489) receptors. ijrrjournal.com For example, Cetirizine, a well-known antihistamine, is a piperazine derivative that acts as a selective H1 histamine receptor antagonist. ijrrjournal.com

Table 1: Neurotransmitter Receptor Binding Affinities of Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (8) | 5-HT1A | 2.3 | nih.gov |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (8) | Serotonin Transporter (SERT) | 12 | nih.gov |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (7) | 5-HT1A | 30 | nih.gov |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (7) | Serotonin Transporter (SERT) | 30 | nih.gov |

| (-)-10e | Dopamine D2 | 47.5 | nih.gov |

| (-)-10e | Dopamine D3 | 0.57 | nih.gov |

| (+)-10e | Dopamine D3 | 3.73 | nih.gov |

| (+)-10e | Dopamine D2 | 113 | nih.gov |

Kinase Inhibition, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAK1, JAK2)

Piperazine derivatives are prominent in the development of kinase inhibitors for treating diseases like cancer and autoimmune disorders. mdpi.com The piperazine scaffold often serves as a key building block that can modulate solubility, bioavailability, and target binding.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a crucial role in cell signaling pathways that control cell growth and division. nih.gov Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and cancer. nih.gov Derivatives of this compound have been incorporated into structures designed to inhibit EGFR. For example, furanopyrimidine-based compounds bearing an N-methyl piperazine group have been synthesized as third-generation EGFR inhibitors. nih.gov These compounds demonstrated potent and selective inhibition of mutant forms of EGFR, such as EGFRL858R/T790M, which are associated with resistance to earlier generations of inhibitors. nih.govresearchgate.net One study reported a phenylpiperazine derivative, compound 3p, with potent antiproliferative activity against the A549 cancer cell line (IC50 = 0.05 μM). nih.gov

Table 2: EGFR Inhibition by Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Name | Target | Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Furanopyrimidine Derivatives (39, 40, 41) | EGFRL858R/T790M | 2–6 nM | 3.2 to 5.2-fold over EGFRWT | nih.gov |

| Compound R12 | EGFRWT | 1.62 µM | - | researchgate.net |

| Compound R12 | EGFRT790M | 0.49 µM | - | researchgate.net |

| Compound R12 | EGFRL858R/T790M/C797S | 0.98 µM | - | researchgate.net |

| Compound 3p | A549 cell line | 0.05 µM | - | nih.gov |

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that mediate signaling for numerous cytokines involved in immunity and inflammation. researchgate.netresearchgate.net Inhibitors of JAKs are used to treat autoimmune diseases and certain cancers. nih.govmdpi.com Selective JAK1 inhibition is a key strategy to block inflammatory pathways while potentially avoiding side effects associated with the inhibition of other JAK family members. researchgate.netresearchgate.net

Derivatives incorporating the this compound scaffold have been developed as potent JAK inhibitors. A notable example is AZD4205, a highly selective JAK1 inhibitor, which contains a (2R)-2-(4-methylpiperazin-1-yl)propenamide moiety. researchgate.net This compound demonstrated enhanced antitumor activity when combined with an EGFR inhibitor in a preclinical cancer model. researchgate.net Other research has focused on developing propanenitrile derivatives as selective inhibitors of TYK2, another member of the JAK family. nih.gov

Table 3: JAK Inhibition by Selected Propanenitrile and Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Name/Class | Target | Potency (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| AZD4205 | JAK1 | Not specified | Highly selective JAK1 inhibitor | researchgate.net |

| Compound 14l (propanenitrile derivative) | TYK2 | 9 nM | Selective over other JAKs | nih.gov |

| Abrocitinib | JAK1 | 29 nM | Approved for atopic dermatitis | mdpi.com |

| Baricitinib | JAK1/JAK2 | Not specified | High inhibitory activity against JAK1/2 | mdpi.com |

| Ruxolitinib | JAK1/JAK2 | Not specified | Potent against JAK2 mutant lines; also targets JAK1 | nih.gov |

Enzyme Inhibition Profiling

Beyond receptor modulation, derivatives of this compound have been investigated for their ability to inhibit various enzymes, influencing metabolic and signaling pathways.

Modulation of Metabolic Pathways

The chemical structure of these derivatives allows for interaction with the active sites of enzymes, leading to the modulation of their activity. One significant example is the inhibition of fungal metabolic pathways. A piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.gov This compound, GSI578, exhibited an IC50 value of 0.16 µM against the enzyme from Candida albicans. nih.gov

Another area of investigation is the inhibition of enzymes involved in neurotransmission, such as acetylcholinesterase (AChE). Coumarin-piperazine derivatives have shown significant AChE inhibitory activity, which is a key target in the management of Alzheimer's disease. nih.gov

Allosteric Inhibition Mechanisms

Allosteric inhibition, where an inhibitor binds to a site on the enzyme distinct from the active site, offers a promising avenue for achieving greater selectivity and potency. nih.gov This mechanism can induce a conformational change in the enzyme, locking it in an inactive or less active state. nih.govnih.gov

Within the broader class of kinase inhibitors, allosteric mechanisms have been successfully exploited. For example, Deucravacitinib, an inhibitor of the JAK family member TYK2, functions as an allosteric inhibitor. nih.gov It binds to the pseudokinase (JH2) domain of TYK2, which is structurally distinct from the active catalytic (JH1) domain. This allosteric binding provides high selectivity for TYK2 over other JAKs, which is a significant advantage. nih.gov While not all derivatives of this compound are confirmed allosteric inhibitors, the principle demonstrates an advanced mechanism through which such compounds could be designed for enhanced specificity. nih.gov

Broader Spectrum Biological Activities of Derivatives

Research into derivatives built upon the this compound and related piperazine scaffolds has uncovered a wide array of other biological effects. wisdomlib.org These studies highlight the versatility of the piperazine core in developing agents for various therapeutic applications. wisdomlib.orgmdpi.com

Antimicrobial and Antifungal Activity: Numerous studies have reported the efficacy of piperazine derivatives against various microbial pathogens. nih.govresearchgate.net A series of 3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated for their antifungal and antibacterial properties. mdpi.comnih.gov Similarly, other synthesized piperazine derivatives showed significant activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus fumigatus. nih.govresearchgate.net

Antitumor Activity: Beyond specific kinase inhibition, some derivatives have shown broader antitumor effects. The same 3-(4-arylpiperazin-1-yl)cinnolines that were tested for antimicrobial action were also evaluated for their antitumor potential. mdpi.comnih.gov

Other Activities: A comprehensive review of piperazine derivatives indicates their potential as anthelmintic, anti-inflammatory, anticonvulsant, and antihistaminic agents, underscoring the broad therapeutic utility of this chemical class. wisdomlib.org Coumarin-piperazine hybrids have also been noted for potential antioxidant, anti-arrhythmic, and antiviral activities. nih.gov

Anticancer Potential and Associated Mechanisms

Derivatives incorporating the piperazine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. researchgate.net

Hybrid molecules combining piperazine with other pharmacologically active structures, such as pyrazole (B372694) and benzimidazole, have been a key area of research. For instance, phthalazine-piperazine-pyrazole conjugates have shown potent in vitro anticancer activity against human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145). One such conjugate displayed IC₅₀ values of 0.96 µM, 1.40 µM, and 2.16 µM against MCF-7, A549, and DU-145 cells, respectively, proving more effective than the standard drug etoposide. nih.gov Similarly, certain pyrazole derivatives have been found to exhibit significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC₅₀ values as low as 0.199 µM. nih.gov Pyrazolo[3,4-b]pyridine derivatives containing a piperazine moiety have also been synthesized and evaluated, with some compounds showing high cytotoxicity against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov

Another important mechanism is the modulation of tubulin polymerization. Benzimidazole-piperazine derivatives have been investigated as tubulin-targeting agents. nih.gov These compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. In studies against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, certain benzimidazole-piperazine derivatives showed lower IC₅₀ values than the control drug, albendazole, and were effective at reducing cell migration. nih.gov

Furthermore, piperazine derivatives have been developed as kinase inhibitors for cancer therapy. mdpi.com Bosutinib, a dual ABL/SRC kinase inhibitor containing a piperazine ring, is used in the treatment of chronic myelogenous leukemia (CML). mdpi.com The structural versatility of the piperazine ring allows for the development of compounds that can target multiple signaling pathways involved in cancer progression. researchgate.net

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Phthalazine-piperazine-pyrazole conjugate | MCF-7 (Breast) | Antiproliferative | 0.96 µM | nih.gov |

| Phthalazine-piperazine-pyrazole conjugate | A549 (Lung) | Antiproliferative | 1.40 µM | nih.gov |

| Phthalazine-piperazine-pyrazole conjugate | DU-145 (Prostate) | Antiproliferative | 2.16 µM | nih.gov |

| Pyrazole Derivative | - | CDK2 Inhibition | 0.199 µM | nih.gov |

| Benzimidazole-piperazine Derivative | MDA-MB-231 (Breast), U-87 MG (Glioblastoma) | Tubulin Modulation, Cell Migration Inhibition | Lower IC₅₀ than Albendazole | nih.gov |

| Vindoline-Piperazine Derivative | MDA-MB-46 (Breast) | Antiproliferative | 1.00 µM | mdpi.com |

Anti-inflammatory Response Elucidation

Piperazine derivatives have been investigated for their potential to mitigate inflammatory responses. These compounds often target key components of the inflammatory cascade, such as pro-inflammatory cytokines and enzymes.

A notable example is (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). Studies have shown that this compound can reduce cell migration and the activity of the myeloperoxidase enzyme in pleurisy models. nih.gov Crucially, it has been demonstrated to decrease the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited anti-inflammatory effects by reducing carrageenan-induced paw edema and inhibiting both cell migration and protein exudation in pleurisy tests. researchgate.net

The mechanism of action for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. researchgate.net Methyl salicylate (B1505791) derivatives incorporating a 4-methylpiperazine moiety have been synthesized and evaluated for their anti-inflammatory properties. One such compound, M16, was found to attenuate the lipopolysaccharide (LPS)-induced up-regulation of COX-2 and significantly inhibit the release of LPS-induced IL-6 and TNF-α in a dose-dependent manner. researchgate.net Similarly, certain N-phenyl piperazine derivatives have shown significant dose-dependent anti-inflammatory effects in bovine serum albumin (BSA) denaturation assays. biomedpharmajournal.org

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

| Compound | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced Pleurisy | Reduced cell migration, MPO activity, and levels of TNF-α & IL-1β | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced Paw Edema & Pleurisy | Reduced edema, cell migration, and protein exudation | researchgate.net |

| Methyl 2-(2-hydroxy-3-(4-(4-fluorobenzoyl)piperazin-1-yl)propoxy)benzoate (M16) | LPS-stimulated Macrophages | Attenuated COX-2 up-regulation; inhibited TNF-α & IL-6 release | researchgate.net |

| N-Phenyl Piperazine Derivatives | BSA Denaturation Assay | Dose-dependent anti-inflammatory response, with up to 85-90% effect at 500 µg/mL | biomedpharmajournal.org |

Antiviral and Antimicrobial Activities

The structural framework of piperazine has been utilized to develop agents with activity against viral and microbial pathogens.

In antiviral research, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.govacs.org A lead compound from this class, L0909, was found to have a half-maximal effective concentration (EC₅₀) of 0.022 µM. nih.govresearchgate.net Biological studies revealed that these compounds act on the HCV entry stage, preventing the virus from infecting host cells. nih.govresearchgate.net Further optimization of this scaffold led to derivatives with even higher potency, which were confirmed to target the HCV E1 envelope protein. nih.gov Another study noted that Glycyrrhizin, which has anti-viral properties, inhibits the release of infectious HCV particles, and this effect may be linked to its inhibition of phospholipase A2 (PLA2). plos.org

In the realm of antimicrobial agents, N-arylpiperazine derivatives have shown promising activity against various bacterial strains, including mycobacteria. nih.govnih.gov One study identified 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride as being particularly effective against Mycobacterium kansasii, with a minimum inhibitory concentration (MIC) of 17.62 μM. nih.gov Another derivative, 1-(2-{4-[(butoxycarbonyl)amino]phen-ylphenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride, was most effective against Mycobacterium tuberculosis, with a MIC of 8 µM. nih.gov Other research has shown that various substituted piperazine derivatives exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, although they tend to be less active against fungi. nih.govbenthamdirect.com

Table 3: Antiviral and Antimicrobial Activity of Piperazine Derivatives

| Compound Class/Name | Target Organism | Reported Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| 2-((4-arylpiperazin-1-yl)methyl)benzonitrile (L0909) | Hepatitis C Virus (HCV) | EC₅₀ = 0.022 µM | nih.govresearchgate.net |

| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | Mycobacterium kansasii | MIC = 17.62 µM | nih.gov |

| 1-(2-{4-[(butoxycarbonyl)amino]phen-ylphenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride | Mycobacterium tuberculosis | MIC = 8 µM | nih.gov |

| Damnacanthal (Natural Anthraquinone) | Mycobacterium tuberculosis | MIC = 13.07 µg/mL | frontiersin.org |

Anthelmintic Activity Related to Piperazine Derivatives

Piperazine has a long-standing history as an anthelmintic agent used in veterinary medicine. saskoer.ca Its primary mechanism of action is to cause flaccid paralysis in worms by acting as an anticholinergic agent at the myoneural junction. saskoer.ca This prevents the worms from maintaining their position in the gastrointestinal tract, and they are subsequently expelled. saskoer.ca Piperazine is most active against ascarids in various species. saskoer.ca

More advanced research has focused on hybrid molecules, particularly benzimidazole-piperazine derivatives, which combine the mechanisms of both scaffolds. Benzimidazoles function by inhibiting the tubulin-microtubule equilibrium in the parasite. nih.govcrimsonpublishers.com The combination of these two moieties has led to potent anthelmintic agents. For example, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and tested for activity against Trichinella spiralis. nih.gov In another study, benzimidazoles with a piperazine fragment at the C-2 position were evaluated against T. spiralis muscle larvae. nih.gov The derivative 7c, featuring a 4-chlorophenyl substituent on the piperazine ring, demonstrated exceptional efficacy, achieving a 92.7% reduction in parasite activity at 100 µg/mL after 48 hours, which was significantly more potent than the reference drug albendazole. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between a molecule's structure and its resulting biological activity is fundamental to medicinal chemistry. For derivatives of this compound, modifications to both the nitrile moiety and the substituents on the piperazine ring have profound effects on pharmacological efficacy. nih.govnih.gov

The nitrile group (-C≡N) is not merely a passive structural element; it often functions as a key pharmacophore or a reactive "warhead" in covalent inhibitors. nih.gov In the context of cysteine protease inhibitors, such as those targeting cruzain for the treatment of Chagas disease, the nitrile's electrophilic carbon atom can react with a nucleophilic cysteine residue in the enzyme's active site. researchgate.netfrontiersin.org This forms a reversible covalent bond, leading to potent inhibition of the enzyme. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies of nitrile-based inhibitors have shown that the scaffold supporting the nitrile is critical. For instance, replacing a dipeptidyl backbone with a peptoid structure can significantly alter binding affinity. researchgate.net Furthermore, the intrinsic reactivity of the warhead is crucial; replacing a nitrile with a more reactive group like an aldehyde can increase potency against the target enzyme. nih.gov The stereochemistry and surrounding substituents also play a non-additive role in the affinity of nitrile-based inhibitors for their targets. nih.gov In antiviral agents like the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile series, the nitrile group is an essential feature for activity against HCV, and its position on the benzonitrile (B105546) ring is critical for potent inhibition. nih.govacs.org

Substituents on the piperazine ring, particularly at the N-1 and N-4 positions, are critical determinants of pharmacological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net SAR studies have consistently shown that varying these substituents can dramatically enhance or diminish the desired biological effect.

In the development of anticancer agents, the nature of the substituent on the piperazine ring dictates potency. For vindoline-piperazine derivatives, an N-[4-(trifluoromethyl)benzyl] substituent resulted in a potent antitumor candidate. mdpi.com For benzimidazole-piperazine anthelmintics, a 4-chlorophenyl substituent on the piperazine ring was more active against T. spiralis than a 4-methylphenyl-substituted equivalent. nih.gov

Conformational Effects on Binding Affinity and Selectivity

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For derivatives of this compound, the spatial arrangement of the piperazine ring, the propanenitrile side chain, and any additional substituents dictates the molecule's ability to fit into a receptor's binding pocket and establish key interactions. The inherent flexibility of the piperazine ring and the rotatable bonds in the propanenitrile linker allow these molecules to adopt various conformations, only some of which may be biologically active.

The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. However, it can also adopt boat or twist-boat conformations. The orientation of the substituents on the piperazine nitrogen atoms (axial versus equatorial) can significantly influence binding affinity and selectivity. For instance, studies on 2-substituted piperazines have shown that a preference for an axial conformation can lead to a specific orientation of key nitrogen atoms that mimics the binding pose of potent ligands at certain receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This conformational preference can be further stabilized by intramolecular hydrogen bonds. nih.gov

In the context of this compound derivatives, the orientation of the propanenitrile group and the methyl group on the piperazine ring will affect how the molecule presents itself to a binding site. Molecular modeling studies on related arylpiperazine derivatives with a three-carbon linker have been instrumental in elucidating the pharmacophoric elements essential for high-affinity binding. nih.gov These studies predict how different conformations can discriminate between agonist, partial agonist, or antagonist activity at receptors like the 5-HT(1A) receptor. nih.gov

The length and nature of the linker between the piperazine ring and another molecular fragment are also crucial. Research on arylpiperazine derivatives has demonstrated that the length of the alkyl chain significantly impacts affinity for receptors such as the 5-HT(1A) and histamine H3 receptors. nih.govunisi.it For example, in a series of histamine H3 receptor antagonists, extending the alkyl linker length was found to decrease binding affinity. unisi.it

The following data tables, derived from studies on structurally related piperazine derivatives, illustrate how modifications that influence conformation can affect binding affinity and selectivity. While not direct derivatives of this compound, they provide valuable insights into the structure-activity relationships that are likely to govern the behavior of this class of compounds.

Table 1: Effect of Linker Length on Binding Affinity of Piperazine Derivatives for the Histamine H₃ Receptor

This table showcases how the length of the alkyl chain connecting a piperazine core to another chemical moiety can influence binding affinity at the human histamine H₃ receptor (hH₃R). The data is based on tert-butyl analogues. unisi.it

| Compound | Linker Length (n) | hH₃R Kᵢ (nM) |

| Analogue 1 | 2 | 16.0 |

| Analogue 2 | 3 | 37.8 |

| Analogue 3 | 4 | 397 |

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists. unisi.it

Table 2: Binding Affinities of Arylpiperazine Derivatives with a Propyl Linker at Serotonin Receptors

This table presents the binding affinities of selected arylpiperazine derivatives, which feature a three-carbon linker similar to the propanenitrile backbone, at the 5-HT transporter and 5-HT₁ₐ receptors. These compounds were designed as molecular hybrids of serotonin reuptake inhibitors and 5-HT₁ₐ receptor ligands. nih.gov

| Compound | 5-HT Transporter Kᵢ (nM) | 5-HT₁ₐ Receptor Kᵢ (nM) |

| Derivative A | < 50 | < 20 |

| Derivative B | < 50 | < 20 |

Data from a study on 1-aryl-3-[4-arylpiperazin-1-yl]-1-propane derivatives. nih.gov

Table 3: Influence of Piperazine/Piperidine (B6355638) Core on Receptor Affinity and Selectivity

This table compares two compounds that differ only in their heterocyclic core (piperazine vs. piperidine) to highlight the impact of this structural change on binding affinity at the human histamine H₃ receptor (hH₃R) and sigma-1 receptor (σ₁R). This substitution affects the conformational properties and protonation state of the molecule. unisi.it

| Compound | Heterocyclic Core | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Data from a study on histamine H3 and sigma-1 receptor antagonists. unisi.it

Emerging Research Directions and Future Perspectives

Integration with Advanced Screening and High-Throughput Methodologies

The identification of novel bioactive molecules is increasingly reliant on advanced screening techniques. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets. This approach has been instrumental in identifying piperazine (B1678402) derivatives with potential therapeutic applications. For instance, HTS has been employed to screen for activators of cellular antiviral pathways and to identify inhibitors of viral enzymes like the SARS-CoV-2 papain-like protease (PLpro). nih.govmdpi.com In one such screening of over 6,000 compounds, four compounds were identified as inhibitors of SARS-CoV-2 PLpro, demonstrating the power of this strategy in drug repurposing and lead discovery. nih.gov

Complementing experimental HTS, computational methods such as virtual screening are becoming indispensable. These in silico techniques use computer models to predict the binding affinity of compounds to a target protein, allowing for the pre-selection of promising candidates for further experimental validation. nih.gov For piperazine derivatives, virtual screening has been used to identify potential inhibitors of human acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. nih.gov The integration of HTS with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) further accelerates the identification and characterization of active compounds from complex libraries. nih.gov

Table 1: Advanced Screening Methodologies for Piperazine Derivatives

| Methodology | Description | Application Example for Piperazine Scaffolds | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific biological activity. | Screening for inhibitors of viral proteases or activators of antiviral pathways. | nih.govmdpi.com |

| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. | Identifying potential acetylcholinesterase inhibitors. | nih.gov |

| LC-MS Based Screening | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for rapid detection. | Rapid detection of piperazine designer drugs in biological samples. | nih.gov |

Development of Targeted Delivery Systems for Derivatives

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. Targeted drug delivery systems aim to address this by concentrating the drug at the site of action. nih.govnih.gov For derivatives of 3-(4-Methylpiperazin-1-yl)propanenitrile, nanoparticle-based systems are a particularly promising avenue. nih.govmdpi.com These nanocarriers can protect the drug from degradation, improve its bioavailability, and be engineered to specifically target diseased cells or tissues. nih.govresearchgate.net

Recent research has highlighted the potential of piperazine-derived lipid nanoparticles for the delivery of genetic material like messenger RNA (mRNA) to immune cells. doaj.org Another innovative approach involves the use of humanized ferritin nanocages conjugated with piperazine-based compounds for the targeted delivery of small interfering RNA (siRNA) to cancer cells. nih.govacs.org These protein-based nanoparticles can be engineered for good biocompatibility and can overcome many of the hurdles associated with efficient siRNA delivery. nih.govacs.org The ability to tailor the surface chemistry of these nanoparticles allows for both passive targeting, through the enhanced permeability and retention (EPR) effect in tumors, and active targeting, by attaching ligands that bind to receptors overexpressed on target cells. nih.govnih.govnih.gov

Table 2: Nanoparticle-Based Delivery Systems for Piperazine Derivatives

| Delivery System | Description | Payload Example | Targeting Strategy | Reference |

|---|---|---|---|---|

| Lipid Nanoparticles | Nanoparticles composed of lipids, often used for nucleic acid delivery. | mRNA | Targeting immune cells in vivo. | doaj.org |

| Humanized Ferritin Nanocages | Protein cages decorated with piperazine-based compounds. | siRNA | Targeting cancer cells via the transferrin receptor (TfR1). | nih.govacs.org |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like PLGA. | Small molecule drugs | Passive targeting (EPR effect) and active targeting (ligand conjugation). | nih.govmdpi.com |

Green Chemistry Approaches in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. unibo.it For the synthesis of this compound and its analogues, several green chemistry approaches are being explored. A key focus is the use of milder and more efficient catalytic systems. Visible-light photoredox catalysis, for example, has emerged as a green alternative to traditional methods for the functionalization of piperazines. mdpi.com This technique uses light energy to drive chemical reactions, often under mild conditions and with the use of less toxic reagents. mdpi.com

Another strategy involves the use of alternative energy sources to reduce reaction times and energy consumption. Microwave irradiation and ultrasonication have been successfully applied to the Petasis reaction for the synthesis of piperazine analogues, offering significant improvements in yield and efficiency over conventional heating methods. researchgate.net The choice of solvent is also a critical aspect of green chemistry. digitallibrary.co.in Researchers are exploring the use of more environmentally benign solvents to replace hazardous ones commonly used in organic synthesis. unibo.it For example, the development of sonochemical protocols that use water as a solvent represents a significant step towards a more sustainable synthesis of triazine derivatives, a related class of heterocyclic compounds. nih.gov

Exploration of New Therapeutic Areas and Disease Targets

The versatile structure of the piperazine ring, a core component of this compound, makes it a valuable scaffold in drug discovery. Researchers are continuously exploring new therapeutic applications for its derivatives across a wide range of diseases.

One promising area is in the treatment of metabolic diseases. A derivative of this compound has been identified as a multi-target agent for diabetic nephropathy, a serious complication of diabetes. nih.gov This compound exhibits anti-inflammatory and anti-fibrotic properties, addressing key pathological factors of the disease. nih.gov

Furthermore, piperazine derivatives are being investigated for their potential in oncology. Novel analogues have shown significant antiproliferative activity in cancer cell lines, with some compounds emerging as potent antitumor candidates. mdpi.comnih.gov The development of second-generation piperazine derivatives as radiation countermeasures also highlights the expanding therapeutic potential of this chemical class. nih.gov Beyond these areas, piperazine-based compounds are being designed and evaluated for their anxiolytic and antidepressant-like effects, targeting receptors in the central nervous system. nih.gov

Table 3: Emerging Therapeutic Areas for Piperazine Derivatives

| Therapeutic Area | Disease/Target | Example Activity | Reference |

|---|---|---|---|

| Metabolic Disease | Diabetic Nephropathy | Anti-inflammatory, anti-fibrotic | nih.gov |

| Oncology | Various Cancers | Antiproliferative, EGFR inhibition | mdpi.comnih.gov |

| Radiation Countermeasures | Radiation-induced damage | Radioprotective effects, mitigation of DNA damage | nih.gov |

| Central Nervous System Disorders | Anxiety, Depression | Anxiolytic and antidepressant-like effects | nih.gov |

Rational Design Principles for Next-Generation Analogues

The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties relies heavily on rational design principles. A cornerstone of this approach is the study of Structure-Activity Relationships (SAR). SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. nih.govrsc.org

By understanding these relationships, medicinal chemists can make targeted changes to the lead compound to enhance its desired properties. For example, in the development of anticancer agents, SAR studies have revealed that the nature and position of substituents on the piperazine ring can significantly influence the compound's antiproliferative activity. mdpi.com Similarly, the rational design of dual agonists for nuclear receptors like FXR and PPARδ for the treatment of pulmonary fibrosis was guided by hybridizing known pharmacophores. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide detailed insights into the steric and electrostatic interactions between a ligand and its target. mdpi.com This information is invaluable for designing new compounds with predicted high activity and for optimizing lead structures. mdpi.comdntb.gov.ua These computational approaches, combined with synthetic chemistry and biological evaluation, form a powerful cycle for the iterative design of next-generation therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(4-Methylpiperazin-1-yl)propanenitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : Maintain spill kits and neutralize acidic/basic residues before disposal.

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Core Synthesis : React 4-methylpiperazine with 3-bromopropanenitrile under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) .

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of piperazine to bromopropanenitrile) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.3–3.1 ppm) and nitrile group (C≡N peak at ~120 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 180.137 (calculated for C₉H₁₅N₃) .

- Elemental Analysis : Match experimental C/N/H ratios to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of derivatives like this compound?

- Methodological Answer :

- Reaction Optimization : Microwave irradiation (100–150 W) reduces reaction time from 12 hours to 30–60 minutes while maintaining yields >85% .

- Case Study : A derivative, 3-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, achieved 92% yield under microwave conditions (DMF, 110°C) .

- Limitations : Scalability challenges require continuous flow systems for larger batches.

Q. What strategies resolve contradictions in reported biological activities of piperazine-nitril derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC₅₀ values) with structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .

- Analytical Challenges : Address low-concentration volatiles (e.g., nitrile byproducts) via GC-MS with cryogenic trapping .

- Case Example : Discrepancies in kinase inhibition profiles were resolved by standardizing assay buffers (pH 7.4, 25 mM Tris-HCl) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., nitrile carbon with partial charge +0.32) .

- Docking Studies : Simulate interactions with cysteine proteases (e.g., Cathepsin B) to explain selective binding .

- Validation : Compare computed vs. experimental reaction rates (e.g., SN2 displacement with thiols, k = 0.15 M⁻¹s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.